molecular formula C11H19N B065421 (5S,8S)-4-methylidene-8-propan-2-yl-1-azabicyclo[3.2.1]octane CAS No. 176849-13-1

(5S,8S)-4-methylidene-8-propan-2-yl-1-azabicyclo[3.2.1]octane

Cat. No.: B065421
CAS No.: 176849-13-1
M. Wt: 165.27 g/mol
InChI Key: NUCCBJPYYYIQEM-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) is a complex organic compound that belongs to the family of tropane alkaloids.

Preparation Methods

The synthesis of 1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) typically involves enantioselective construction methods. One common approach is the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides, which are catalyzed by a dual catalytic system comprising a rhodium (II) complex and a chiral Lewis acid . This method allows for the formation of the bicyclic scaffold with high diastereo- and enantioselectivity. Industrial production methods often rely on similar synthetic routes but are optimized for large-scale production .

Chemical Reactions Analysis

1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a key intermediate in the synthesis of various tropane alkaloids, which are known for their pharmacological properties . In biology, it is used to study the mechanisms of action of tropane alkaloids and their interactions with biological targets.

Mechanism of Action

The mechanism of action of 1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI) involves its interaction with specific molecular targets in the body. These targets include neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation. The compound exerts its effects by modulating the activity of these targets, leading to changes in neurotransmitter levels and signaling pathways .

Properties

CAS No.

176849-13-1

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

(5S,8S)-4-methylidene-8-propan-2-yl-1-azabicyclo[3.2.1]octane

InChI

InChI=1S/C11H19N/c1-8(2)11-10-5-7-12(11)6-4-9(10)3/h8,10-11H,3-7H2,1-2H3/t10-,11-/m0/s1

InChI Key

NUCCBJPYYYIQEM-QWRGUYRKSA-N

Isomeric SMILES

CC(C)[C@H]1[C@H]2CCN1CCC2=C

SMILES

CC(C)C1C2CCN1CCC2=C

Canonical SMILES

CC(C)C1C2CCN1CCC2=C

Synonyms

1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI)

Origin of Product

United States

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